molecular formula C15H14O2 B1602421 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid CAS No. 537712-98-4

4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid

Cat. No. B1602421
CAS RN: 537712-98-4
M. Wt: 226.27 g/mol
InChI Key: XQGAYWVPAVKFBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4,4’-Dimethyl-[1,1’-biphenyl]-2-carboxylic acid” is a chemical compound with the molecular formula C14H14 . It is used in the preparation of biphenyl-4,4’-dicarboxylic acid, which acts as a monomer utilized in the synthesis of linear long chain polymer through polycondensation reaction .


Molecular Structure Analysis

The molecular structure of “4,4’-Dimethyl-[1,1’-biphenyl]-2-carboxylic acid” can be represented as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The molecular weight of “4,4’-Dimethyl-[1,1’-biphenyl]-2-carboxylic acid” is 182.2610 . The melting point is 118-120°C and the boiling point is 295°C .

Scientific Research Applications

Comprehensive Analysis of 4,4’-Dimethyl-[1,1’-biphenyl]-2-carboxylic acid Applications

Polymer Synthesis: This compound is used as a monomer in the synthesis of linear long-chain polymers through polycondensation reactions. It acts as a building block for creating complex polymer structures .

Crystallography: Crystal data of dimethyl biphenyl-4,4′-dicarboxylate, a derivative of this compound, has been reported, indicating its use in crystallography studies to understand molecular and crystal structures .

Organic Synthesis: It serves as a starting reagent for the synthesis of various organic compounds, including dimethyl 2-fluoro- and 2,2′-difluorobiphenyl-4,4′-dicarboxylates .

Medicinal Chemistry: Derivatives of this compound have been evaluated for their cytotoxicity against cancer cell lines, indicating potential applications in the development of anticancer drugs .

Machine Learning in Drug Discovery: Structured datasets derived from this compound’s derivatives can be used to build, train, and validate predictive machine-learning models in drug discovery .

Antimicrobial Activity: Synthesized derivatives have shown antimicrobial activity, suggesting its use in developing new antimicrobial agents .

Chemical Synthesis: The compound is involved in reactions at the benzylic position, which is a key step in the synthesis of various chemical entities .

Cancer Chemotherapy: It is a key intermediate in the manufacture of synthetic compounds used as materials for the production of chemotherapy drugs like raltitrexed .

Each application showcases the versatility and importance of 4,4’-Dimethyl-[1,1’-biphenyl]-2-carboxylic acid in scientific research across various fields.

MilliporeSigma Thermo Fisher Scientific Springer Link DrugBank Online Springer Link Khan Academy Springer Link

properties

IUPAC Name

5-methyl-2-(4-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-10-3-6-12(7-4-10)13-8-5-11(2)9-14(13)15(16)17/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGAYWVPAVKFBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=C(C=C2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590920
Record name 4,4'-Dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid

CAS RN

537712-98-4
Record name 4,4'-Dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.